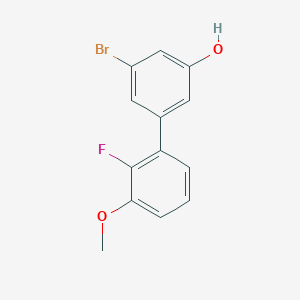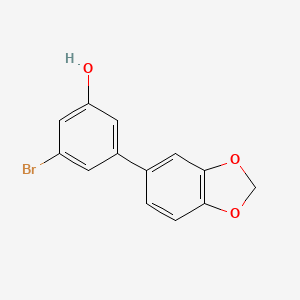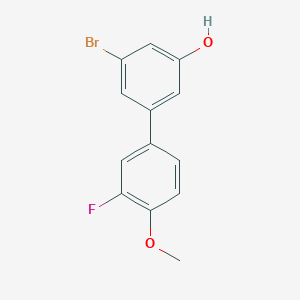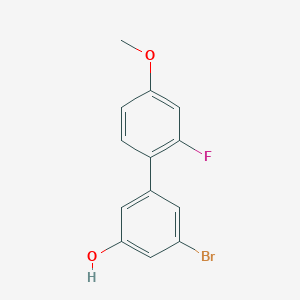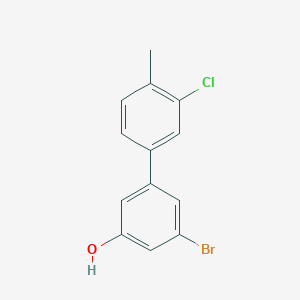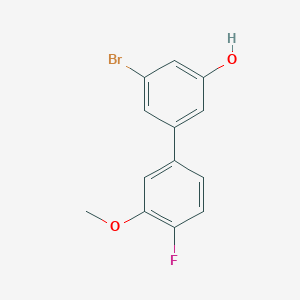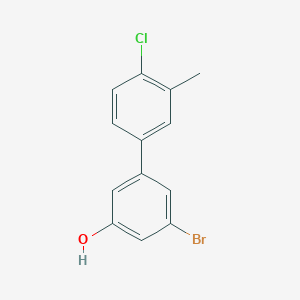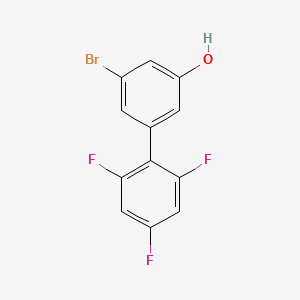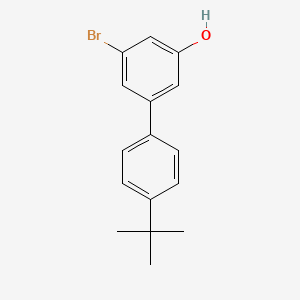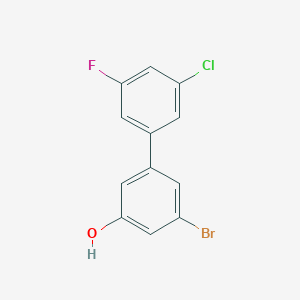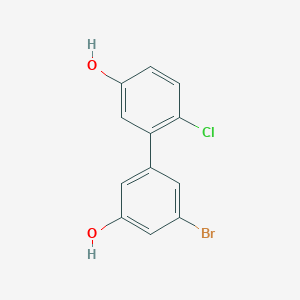
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% (3-B5HPP) is a compound composed of a phenol group, a bromine atom, and two chlorine atoms. It is a colorless solid with a melting point of 91-92°C and a boiling point of 248-250°C. 3-B5HPP is an important compound in the field of organic synthesis due to its versatile reactivity and its ability to form stable adducts. It is also used in the synthesis of various pharmaceuticals and other compounds.
作用機序
The mechanism of action of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound can act as a nucleophile, which means that it can react with electrophiles to form adducts. It is also believed that the compound can act as a Lewis acid, which means that it can react with Lewis bases to form complexes. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can act as a catalyst, which means that it can promote the reaction of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% are not well understood. However, it is believed that the compound can interact with various biological molecules, such as proteins and enzymes, and it is also believed that it can act as an inhibitor of certain biochemical processes. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to be toxic to some organisms, and it has been found to be mutagenic in some cases.
実験室実験の利点と制限
The advantages of using 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments include its low cost, its ease of use, and its versatility. It can be used in a variety of reactions, and it is relatively stable, which makes it an ideal reagent for lab experiments. However, there are some limitations to using 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments. It is toxic, and it can cause skin irritation, so it should be handled with care. In addition, it can be corrosive and volatile, so it should be stored and used in a well-ventilated area.
将来の方向性
There are a number of potential future directions for the use of 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in scientific research. It could be used in the synthesis of new pharmaceuticals and other compounds, as well as in the development of new catalysts and reagents. In addition, it could be used in the development of new fluorescent compounds and new polymers. Finally, it could be used in the development of new biological and medical applications, such as in the development of new drugs and treatments.
合成法
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation of phenol, the Williamson ether synthesis, and the Vilsmeier-Haack reaction. The most commonly used method is the Friedel-Crafts acylation of phenol, which involves the reaction of a phenol with an acid chloride in the presence of an aluminum chloride catalyst. This method is simple, efficient, and cost-effective, and it can be used to produce 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in high yields.
科学的研究の応用
3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the synthesis of various polymers and dyes, as well as in the synthesis of various organic compounds. In addition, 3-Bromo-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been used in the synthesis of various fluorescent compounds, which are important for various biological and medical applications.
特性
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2/c13-8-3-7(4-10(16)5-8)11-6-9(15)1-2-12(11)14/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWDDYBOZGFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686423 |
Source


|
| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-05-7 |
Source


|
| Record name | 5-Bromo-6'-chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

